molecular formula C19H21Cl2N3O3 B2682913 1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine CAS No. 1111604-93-3

1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine

Cat. No.: B2682913
CAS No.: 1111604-93-3
M. Wt: 410.3
InChI Key: LWXSYSAGRHNSSY-UHFFFAOYSA-N
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Description

1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine typically involves the following steps:

    Formation of the pyridine ring: The starting material, 3,6-dichloropyridine, is synthesized through chlorination of pyridine.

    Carbonylation: The 3,6-dichloropyridine is then subjected to carbonylation to introduce the carbonyl group at the 2-position.

    Piperazine coupling: The carbonylated pyridine is reacted with 4-[(3,4-dimethoxyphenyl)methyl]piperazine under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonyl group.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,6-Dichloropyridine-2-carbonyl)-4-phenylpiperazine
  • 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-dimethoxyphenyl)piperazine

Uniqueness

1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine is unique due to the presence of both the dichloropyridine and dimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(3,6-dichloropyridin-2-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O3/c1-26-15-5-3-13(11-16(15)27-2)12-23-7-9-24(10-8-23)19(25)18-14(20)4-6-17(21)22-18/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXSYSAGRHNSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C=CC(=N3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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